molecular formula C10H10FNO2 B13162240 5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde

5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde

Cat. No.: B13162240
M. Wt: 195.19 g/mol
InChI Key: XUIYQZFAVHISBV-UHFFFAOYSA-N
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Description

5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde is a chemical building block with the CAS Number 1853055-61-4 and a molecular formula of C10H10FNO2 . It features a furan-carbaldehyde moiety linked to a 5-fluoro-1,2,3,6-tetrahydropyridine ring, a structure that suggests potential as a versatile intermediate in medicinal chemistry and drug discovery research. The presence of the aldehyde group makes it a particularly valuable precursor for synthesizing more complex molecules via condensation reactions, such as the formation of Schiff bases, or for use in multi-component reactions. Researchers may explore its application in creating compound libraries targeting neurological disorders or other therapeutic areas, given the pharmacological relevance of both fluorinated compounds and saturated heterocycles like the 1,2,3,6-tetrahydropyridine ring . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions should be observed to maintain the integrity of the compound.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

5-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C10H10FNO2/c11-8-2-1-5-12(6-8)10-4-3-9(7-13)14-10/h2-4,7H,1,5-6H2

InChI Key

XUIYQZFAVHISBV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=C1)F)C2=CC=C(O2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde typically involves the following steps:

    Formation of the Tetrahydropyridine Ring: The starting material, 5-fluoropyridine, undergoes hydrogenation in the presence of a suitable catalyst such as palladium on carbon to form 5-fluoro-1,2,3,6-tetrahydropyridine.

    Furan Ring Formation: The tetrahydropyridine intermediate is then reacted with furan-2-carbaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or thiols.

Major Products

    Oxidation: 5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carboxylic acid.

    Reduction: 5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe for studying biological processes involving aldehyde-containing compounds.

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine atom can also influence the compound’s reactivity and binding affinity through electronic effects.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The substituent at the 5-position of the furan ring significantly influences electronic distribution, solubility, and reactivity. Key analogs include:

Compound Substituent at 5-Position Electronic Nature of Substituent
Target compound 5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl Mixed (electron-withdrawing F + cyclic amine)
5-(Nitrophenyl)-furan-2-carbaldehyde Nitrophenyl Strongly electron-withdrawing (NO₂)
5-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-furan-2-carbaldehyde Thiadiazole-thio Electron-withdrawing (S-containing)
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde Fluorophenyl (pyrrole core) Moderately electron-withdrawing (F)

Key Observations :

  • Thiadiazole-thio analogs : Sulfur atoms enhance lipophilicity, reducing solubility in polar solvents compared to the target compound’s tetrahydropyridinyl group, which may favor polar media .
  • Fluorinated analogs : Fluorine’s inductive effects increase polarity and may stabilize the aldehyde against oxidation. The cyclic amine in the target compound introduces basicity and hydrogen-bonding capacity, differentiating it from aryl-fluorinated derivatives .

Thermodynamic Properties

Thermodynamic data from nitro-substituted furan carbaldehydes provide a baseline for comparison (Table 1) :

Table 1: Thermodynamic Properties of 5-(Nitrophenyl)-furan-2-carbaldehyde Derivatives

Compound ΔsubH° (kJ/mol) ΔsubG° (kJ/mol) ΔcombH° (kJ/mol)
5-(2-Nitrophenyl)-furan-2-carbaldehyde 98.3 45.2 -3420
5-(3-Nitrophenyl)-furan-2-carbaldehyde 95.7 43.8 -3385
5-(4-Nitrophenyl)-furan-2-carbaldehyde 101.1 47.1 -3456

Implications for the Target Compound :

  • The tetrahydropyridinyl group likely reduces sublimation enthalpy (ΔsubH°) compared to nitro-substituted analogs due to weaker intermolecular forces.

Biological Activity

5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C10_{10}H10_{10}FNO2_2
  • Molecular Weight : 195.19 g/mol
  • CAS Number : 1853055-61-4

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of tetrahydropyridine have been studied for their effectiveness against various bacterial strains. A study highlighted that modifications in the tetrahydropyridine structure could enhance antimicrobial potency by altering membrane permeability and inhibiting essential metabolic pathways in bacteria .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies have shown that furan derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, furan-based compounds have been reported to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in cancer cells .

Neuroprotective Effects

Neuroprotective activity has also been observed in related compounds. The inhibition of GABA aminotransferase (GABA-AT) by certain tetrahydropyridine derivatives leads to increased GABA levels in the brain, which could offer therapeutic benefits for neurological disorders such as epilepsy and anxiety . This suggests that this compound might share similar neuroprotective mechanisms.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various tetrahydropyridine derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with a furan moiety exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL, indicating a promising lead for further development .

CompoundMIC (µg/mL)Bacterial Strain
Compound A20S. aureus
Compound B30E. coli
5-(5-Fluoro...)15S. aureus

Neuroprotective Mechanism Exploration

In a neuroinflammation model using LPS-stimulated microglia, a related compound demonstrated the ability to reduce the production of pro-inflammatory cytokines such as TNF and IL-6. This suggests that similar effects could be anticipated with this compound .

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